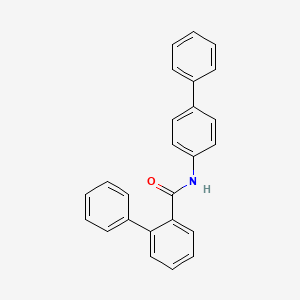

N-4-biphenylyl-2-biphenylcarboxamide

Description

N-4-biphenylyl-2-biphenylcarboxamide is a biphenyl-derived carboxamide compound characterized by two linked phenyl rings (biphenyl core) and a carboxamide group. These structural features influence solubility, electronic properties, and biological interactions, making such compounds valuable in pharmaceutical and materials science research .

Properties

IUPAC Name |

2-phenyl-N-(4-phenylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO/c27-25(24-14-8-7-13-23(24)21-11-5-2-6-12-21)26-22-17-15-20(16-18-22)19-9-3-1-4-10-19/h1-18H,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJWRNQPAKKFQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural differences and their implications:

| Compound Name | Key Structural Features | Impact on Properties | Reference |

|---|---|---|---|

| N-(4-hydroxy-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide | Hydroxy and methyl groups on phenyl ring | Enhanced hydrogen bonding and steric effects; modulates biological activity | |

| N-(2-chlorophenyl)[1,1'-biphenyl]-4-carboxamide | Chlorine substituent on phenyl ring | Increased lipophilicity; potential for halogen bonding in target interactions | |

| N-{[1,1’-biphenyl]-2-yl}-1-[(2-chlorophenyl)methanesulfonyl]piperidine-4-carboxamide | Biphenyl, chlorophenyl, methanesulfonyl, and piperidine groups | Enhanced metabolic stability; improved binding affinity to hydrophobic targets | |

| N-(diphenylmethylene)-[1,1’-biphenyl]-4-carboxamide | Diphenylmethylene group | Altered electronic properties; potential for conjugation in materials science | |

| N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide | Formyl-phenoxy substituent | Increased electrophilicity; facilitates covalent bonding in drug design | |

| N-(Piperidin-4-yl)-4’-(trifluoromethyl)biphenyl-2-carboxamide | Trifluoromethyl group | Enhanced metabolic resistance; improved bioavailability |

Key Research Findings

Physicochemical Properties

- Solubility: Polar substituents (e.g., hydroxy groups) improve aqueous solubility, while non-polar groups (e.g., trifluoromethyl) increase lipophilicity .

- Synthetic Accessibility : Palladium-catalyzed Suzuki-Miyaura coupling is frequently employed for biphenyl core synthesis, with yields optimized using continuous flow reactors .

Comparative Analysis of Metabolic Stability

| Compound | Metabolic Stability | Key Factor | |

|---|---|---|---|

| N-(Piperidin-4-yl)-4’-(trifluoromethyl)biphenyl-2-carboxamide | High | Trifluoromethyl group resists oxidation and hydrolysis | |

| N-(4-hydroxy-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide | Moderate | Hydroxy group increases susceptibility to glucuronidation | |

| N-(2-chlorophenyl)[1,1'-biphenyl]-4-carboxamide | Moderate | Chlorine substituent slows enzymatic degradation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.